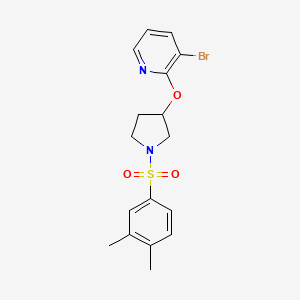

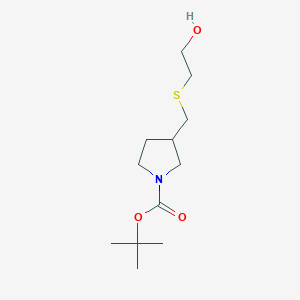

3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is commonly used in medicinal chemistry for the treatment of various diseases .

Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2° and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a bromine atom, and a pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications

Synthesis and Catalysis

3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine and related compounds have been explored for their roles in various synthetic and catalytic processes. For instance, the use of sulfonic acid functionalized pyridinium chloride as a catalyst demonstrates the potential of pyridine-based compounds in facilitating the synthesis of hexahydroquinolines, showcasing the versatility of pyridine derivatives in organic synthesis and catalysis (Khazaei et al., 2013). Furthermore, the preparation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid highlights the role of bromo-substituted pyridines in the synthesis of new insecticides, illustrating the compound's importance in developing agricultural chemicals (Niu Wen-bo, 2011).

Photophysicochemical Properties

The exploration of zinc(II) phthalocyanines with new benzenesulfonamide derivative substituents, including those related to the structure of this compound, has revealed significant insights into their photophysical and photochemical properties. These properties make such compounds candidates for photocatalytic applications, suggesting their potential in environmental and energy-related applications (Gülen Atiye Öncül et al., 2021).

Medicinal Chemistry

In medicinal chemistry, the synthesis and evaluation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate derivatives underscore their importance as intermediates in producing new insecticides. These compounds' roles in developing new agrochemicals demonstrate the intersection of organic synthesis and applied sciences, addressing global challenges in agriculture and pest management (Niu Wen-bo, 2011).

Material Science

The research into novel soluble fluorinated polyamides containing pyridine and sulfone moieties, potentially related to or utilizing synthesis strategies involving this compound, highlights the compound's relevance in materials science. These materials exhibit remarkable properties such as low dielectric constants and high thermal stability, indicating their applicability in electronics and high-performance materials (Xiao-Ling Liu et al., 2013).

properties

IUPAC Name |

3-bromo-2-[1-(3,4-dimethylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O3S/c1-12-5-6-15(10-13(12)2)24(21,22)20-9-7-14(11-20)23-17-16(18)4-3-8-19-17/h3-6,8,10,14H,7,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAMCEIMJXMDSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2576046.png)

![2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2576051.png)

![Methyl 2-[[(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2576053.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2576055.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2576060.png)